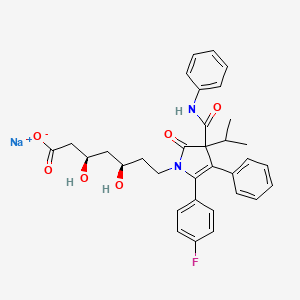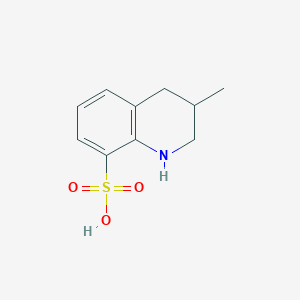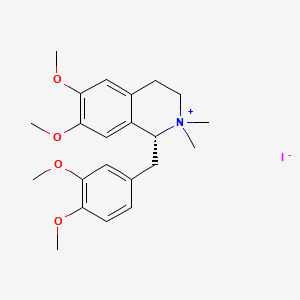
Dabigatran Impurity 12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
准备方法
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
化学反应分析
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
科学研究应用
Dabigatran Impurity 12 has several scientific research applications, including:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate drug substances.
Quality Control: The compound is used in quality control processes to ensure the purity and safety of Dabigatran etexilate products.
Toxicological Studies: It is studied for its potential toxicological effects and its impact on the overall safety profile of Dabigatran etexilate
作用机制
Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .
相似化合物的比较
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
属性
CAS 编号 |
1422435-35-5 |
|---|---|
分子式 |
C21H23N3O4 |
分子量 |
381.44 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


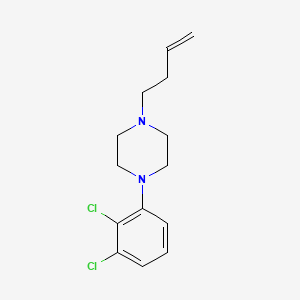
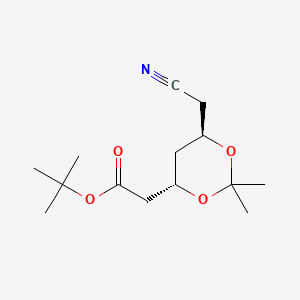
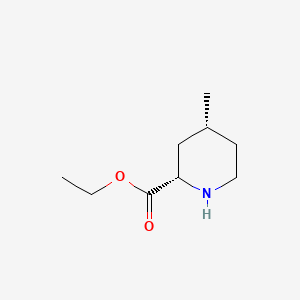
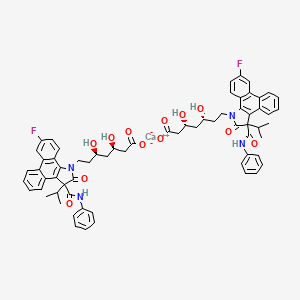


![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
